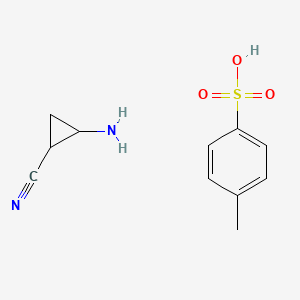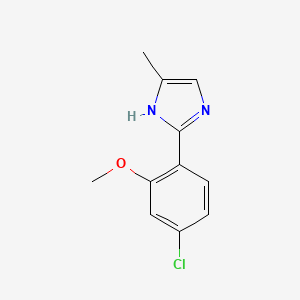
5-Amino-3-(2-bromo-5-iodophenyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(2-bromo-5-iodophenyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with amino, bromo, and iodo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-bromo-5-iodophenyl)-1H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the bromo and iodo groups: Halogenation reactions using reagents like bromine and iodine in the presence of catalysts or under specific conditions.
Amination: Introduction of the amino group through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions could convert the bromo or iodo groups to hydrogen, altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups, modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
5-Amino-3-(2-bromo-5-iodophenyl)-1H-1,2,4-triazole may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation as a potential antimicrobial or anticancer agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action for compounds like 5-Amino-3-(2-bromo-5-iodophenyl)-1H-1,2,4-triazole would depend on its specific interactions with biological targets. This might involve:
Molecular Targets: Binding to enzymes, receptors, or nucleic acids.
Pathways Involved: Inhibition of key metabolic pathways, induction of apoptosis, or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-3-(2-chloro-5-iodophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(2-bromo-5-fluorophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(2-bromo-5-methylphenyl)-1H-1,2,4-triazole
Uniqueness
The uniqueness of 5-Amino-3-(2-bromo-5-iodophenyl)-1H-1,2,4-triazole lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, stability, and biological activity.
Propriétés
Formule moléculaire |
C8H6BrIN4 |
|---|---|
Poids moléculaire |
364.97 g/mol |
Nom IUPAC |
5-(2-bromo-5-iodophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H6BrIN4/c9-6-2-1-4(10)3-5(6)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) |
Clé InChI |
VLGDYMICGOHVPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1I)C2=NC(=NN2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Iodobenzo[d]isothiazole](/img/structure/B13669118.png)
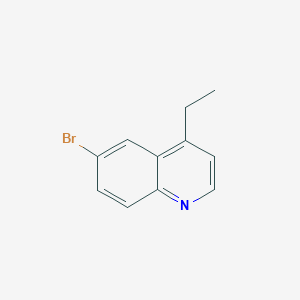
![5-Amino-3-[4-bromo-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13669126.png)

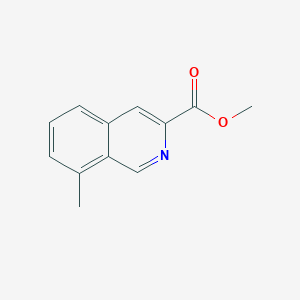


![1-[(5-Methylfuran-2-yl)methyl]azetidine](/img/structure/B13669152.png)

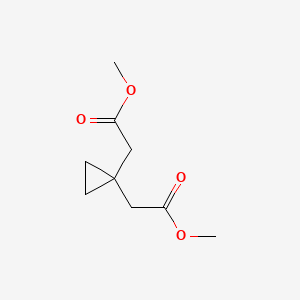
![1-(2-Methoxybenzo[d]thiazol-5-yl)ethanone](/img/structure/B13669167.png)

